molecular formula C6H8N2O3S B2818672 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid CAS No. 923255-50-9

2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid

Cat. No.: B2818672
CAS No.: 923255-50-9
M. Wt: 188.2
InChI Key: IJSJYNJJRJDZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid is a chemical compound characterized by its unique molecular structure, which includes a 5-methyl-1,2,4-oxadiazol-3-yl group attached to a sulfanylacetic acid moiety

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in drug development. Industry: It is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles can vary greatly depending on their structure and the specific application. For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The future directions for research on 1,2,4-oxadiazoles, like the one in your compound, are quite promising. They have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . There is a need for the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This will be an important goal for modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 5-methyl-1,2,4-oxadiazol-3-ylmethyl chloride with thioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce thiol derivatives.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 5-Methyl-1,2,4-oxadiazol-3-ylmethyl chloride

  • Thioglycolic acid

  • Sulfoxides and sulfones

Uniqueness: 2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to its similar compounds. Its ability to participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-4-7-5(8-11-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSJYNJJRJDZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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